2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline

Übersicht

Beschreibung

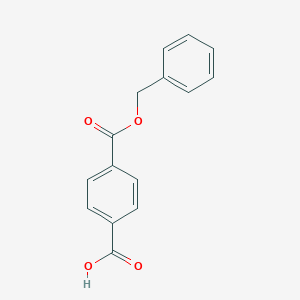

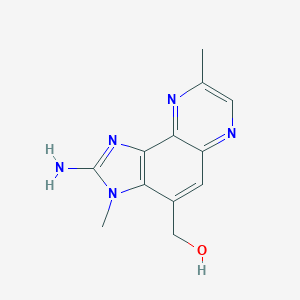

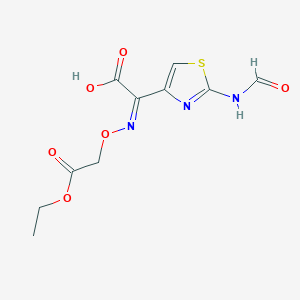

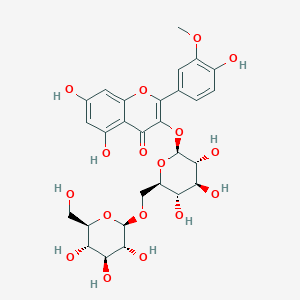

2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline, also known as MeIQx, is one of the most abundant heterocyclic aromatic amines (HAAs) found in the human diet . It is primarily produced during high-temperature meat or fish cooking . This compound is a methanol derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline .

Synthesis Analysis

MeIQx was initially isolated and purified by acid-base partitioning, Sephadex LH-20 column chromatography, and reverse-phase high-performance liquid chromatography (HPLC) . The structure was deduced mainly from data obtained by proton nuclear magnetic resonance and high-resolution mass spectral analysis and by comparison with synthetic MeIQx .Molecular Structure Analysis

The molecular formula of 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline is C12H13N5O . The InChI is InChI=1S/C12H13N5O/c1-6-4-14-8-3-7 (5-18)11-10 (9 (8)15-6)16-12 (13)17 (11)2/h3-4,18H,5H2,1-2H3, (H2,13,16) .Chemical Reactions Analysis

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is rapidly degraded by dilute hypochlorite and is not deaminated by weakly acidic nitrite solutions .Physical And Chemical Properties Analysis

The melting point of MeIQx is between 295–300 °C (with slight decomposition) . It is soluble in methanol and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Wissenschaftliche Forschungsanwendungen

Mutagenicity Studies

This compound has been identified as a mutagen, which means it can cause mutations in DNA. It’s used in scientific research to understand the mutagenic effects of certain substances found in cooked meats . By studying its mutagenicity, researchers can better understand the mechanisms of mutation and potentially develop strategies to mitigate these effects in food products.

Metabolic Pathway Analysis

The metabolism of this compound in humans has been studied to understand how it’s processed in the body. The research focuses on its N-oxidative metabolism and the excretion of its metabolites in urine . This is crucial for assessing the potential health risks associated with exposure to this compound through diet.

Carcinogenicity Assessment

Due to its presence in cooked meats, the compound’s potential as a food-borne carcinogen has been investigated. Studies have looked at its ability to induce DNA damage, gene mutation, and sister chromatid exchange in vitro, which are key indicators of carcinogenicity .

Synthetic Chemistry

The compound has been the subject of synthetic chemistry research, where various routes to its synthesis have been explored . This is important for creating the compound in a laboratory setting for further study, as well as for understanding the chemical reactions that lead to its formation in cooked foods.

Biotransformation Studies

Research has also been conducted on how this compound is transformed in the body, particularly in rats. These studies look at the different metabolites formed and how they are excreted, providing insight into the compound’s biotransformation pathways .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline, also known as (2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4-yl)methanol, is the cytochrome P4501A2 (CYP1A2) enzyme . This enzyme plays a crucial role in the metabolic transformation of the compound into mutagenic/carcinogenic intermediates .

Mode of Action

The compound undergoes CYP1A2-mediated N-hydroxylation followed by phase II O-esterification by N-acetyltransferase (NAT2) . These processes convert the compound and other heterocyclic aromatic amines (HAAs) into genotoxic species .

Biochemical Pathways

The compound is metabolically transformed into mutagenic/carcinogenic intermediates . This transformation involves the oxidation of the compound via CYP1A2 to form the N-hydroxylamine, followed by N2-glucuronidation . This pathway is a general route of metabolism for this compound in humans .

Pharmacokinetics

The compound’s pharmacokinetics involve its metabolism via CYP1A2 oxidation to form the N-hydroxylamine, followed by N2-glucuronidation . This is expected with the latter enzyme because the metabolism of the compound is first order and very rapid at the amounts ingested .

Result of Action

The compound is metabolically transformed into mutagenic/carcinogenic intermediates . It is also known to inhibit the acidification of lysosomes, alter cellular lipid profiles, and decrease the expression of pluripotent factors . Many phospholipids and sphingolipids are significantly upregulated after exposure to the compound .

Action Environment

The compound is primarily produced during high-temperature meat or fish cooking . The variability in the excreted levels of N-OH-MeIQx-N2-glucuronide is probably due to interindividual differences in UDP-glucuronosyltransferase activity and/or excretion pathways . This suggests that environmental factors such as diet and individual metabolic differences can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c1-6-4-14-8-3-7(5-18)11-10(9(8)15-6)16-12(13)17(11)2/h3-4,18H,5H2,1-2H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDRKRYEJXQHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C3=C(C2=N1)N=C(N3C)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165500 | |

| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |

CAS RN |

153954-29-1 | |

| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153954291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline discovered?

A1: This compound was discovered during research focusing on identifying new mutagens in food. Scientists used a highly sensitive Salmonella strain (YG1024) to test bacteriological-grade beef extract for mutagenicity. They found two new mutagenic compounds, one of which was identified as 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline. []

Q2: How potent is the mutagenic activity of 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline?

A2: Research shows that 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline is significantly mutagenic. In the presence of S9 mix, it induced a high number of revertants in two different Salmonella strains: 326,000 revertants/µg in YG1024 and 99,000 revertants/µg in TA98. [] This highlights its potent mutagenic nature, particularly in the presence of metabolic activation.

Q3: What is the connection between 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline and other known mutagens?

A3: 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline was identified as a metabolite of 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in rats. [] This suggests a potential metabolic pathway for the formation of this compound from a related mutagen. This finding is crucial for understanding the potential risks associated with exposure to these compounds and their metabolic fate within biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)